N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide
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Overview
Description
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a complex organic compound that features a thiazole ring, a hexafluoropropyl group, and a benzamide moiety. Thiazole rings are known for their presence in various biologically active molecules, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves multiple steps. The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzamide group can produce primary amines .
Scientific Research Applications
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the hexafluoropropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-(3,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Uniqueness
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is unique due to the presence of the hexafluoropropyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11F6N3OS |
---|---|
Molecular Weight |
371.3g/mol |
IUPAC Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C13H11F6N3OS/c14-12(15,16)11(13(17,18)19,22-10-20-6-7-24-10)21-9(23)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,22)(H,21,23) |
InChI Key |
HVJCKZFDHJNLPB-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CSC(=N1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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